c-Myc Peptide Trifluoroacetate

Peptide Chemistry Formulation Development Analytical Method Development

c-Myc Peptide Trifluoroacetate is the definitive TFA salt form of the 9E10 epitope peptide (EQKLISEEDL, aa 410–419). Its trifluoroacetate counterion ensures reproducible 50 mg/mL water solubility and precise concentration calculations—critical for quantitative competitive elution and immunoassay blocking. With ≥98% HPLC purity and 2–3 year lyophilized shelf life at -20°C, this peptide delivers lot-to-lot consistency for longitudinal studies and multi-institutional workflows. Cannot be substituted by free-base or acetate forms.

Molecular Formula C₅₃H₈₇F₃N₁₂O₂₃
Molecular Weight 1317.32
Cat. No. B1574859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Myc Peptide Trifluoroacetate
Molecular FormulaC₅₃H₈₇F₃N₁₂O₂₃
Molecular Weight1317.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Myc Peptide Trifluoroacetate: A Defined Synthetic Decapeptide for Myc-Tag Competition and c-Myc Functional Studies


c-Myc Peptide Trifluoroacetate is a synthetic decapeptide (sequence: EQKLISEEDL) corresponding to amino acids 410–419 of the C-terminal region of human c-Myc protein . It is supplied as the trifluoroacetate (TFA) salt form, resulting from standard HPLC purification processes, with a molecular weight of 1317.32 g/mol for the salt [1]. The peptide serves as a specific competitor for anti-c-Myc antibodies in immunoassays and affinity purification workflows, while also being employed to investigate c-Myc-mediated transcriptional regulation in growth-related pathways [2].

Why Generic Substitution of c-Myc Peptide Trifluoroacetate Is Scientifically Inappropriate


c-Myc Peptide Trifluoroacetate cannot be generically substituted with alternative c-Myc-derived peptides or non-TFA salt forms due to several quantifiable and experimentally consequential differences. The TFA counterion, retained from HPLC purification, directly influences net peptide content, with TFA typically comprising up to 20% of total product mass in lyophilized preparations, thereby affecting accurate concentration calculations in quantitative assays [1]. Furthermore, the specific 10-amino-acid sequence (EQKLISEEDL) corresponds precisely to the 9E10 monoclonal antibody epitope; sequence alterations or truncations demonstrably reduce competitive displacement efficiency in immunoaffinity elution workflows, with optimal elution requiring 400 μg/mL of the exact native sequence peptide . While free base or acetate salt forms may exhibit altered solubility profiles and different lot-to-lot mass balances, the TFA salt ensures reproducible water solubility of 50 mg/mL (37.96 mM), a critical parameter for stock solution preparation and experimental consistency .

c-Myc Peptide Trifluoroacetate: Quantified Differentiation Evidence for Procurement Decisions


Solubility Advantage of TFA Salt Form vs. Free Base: Quantified Aqueous Solubility

The trifluoroacetate (TFA) salt form of c-Myc peptide provides a defined and reproducible aqueous solubility of 50 mg/mL (37.96 mM) in water, with sonication recommended for complete dissolution . This solubility value reflects the contribution of the TFA counterion, which enhances the peptide's dissolution behavior compared to the free base form (CAS 145646-22-6, molecular weight 1203.3 g/mol), where the absence of the counterion may result in reduced aqueous solubility and increased aggregation tendency [1]. The TFA salt form is derived from the HPLC purification process using 0.1% TFA as an ion-pairing reagent and is subsequently lyophilized, preserving the counterion for improved handling characteristics [2].

Peptide Chemistry Formulation Development Analytical Method Development

Quantified Purity Specifications: HPLC-Verified Purity Range for Reliable Immunoassay Performance

Commercially available c-Myc Peptide Trifluoroacetate is supplied with HPLC-verified purity specifications ranging from ≥95% to >98% across major vendors . Specifically, Sigma-Aldrich reports ≥97% purity by HPLC (lyophilized powder from 0.1% TFA in H2O) , while vendors including TargetMol and GlpBio specify >98% purity by HPLC . In contrast, lower-purity preparations (e.g., >90% as reported by BioLegend for basic competition applications) may contain peptide-related impurities or truncated sequences that can interfere with competitive binding efficiency and increase non-specific background in sensitive immunoassays .

Immunoprecipitation Western Blotting Affinity Chromatography

Lyophilized Powder Storage Stability: Defined Shelf-Life Parameters for Procurement Planning

c-Myc Peptide Trifluoroacetate, when stored as lyophilized powder at -20°C under desiccated conditions, exhibits stability for 2 to 3 years according to vendor specifications [1]. Once reconstituted in aqueous solution, the peptide remains stable for up to 1 month at -20°C or 6 months at -80°C, with aliquoting recommended to avoid repeated freeze-thaw cycles that can accelerate degradation . This stability profile is attributed to the TFA salt formulation, which enhances shelf-life and maintains compound integrity during storage and handling compared to alternative salt forms or non-lyophilized preparations .

Reagent Management Long-term Storage Inventory Planning

Sequence-Specific Competitive Elution Efficiency: Defined Concentration Parameters vs. Non-Specific Elution Methods

c-Myc Peptide Trifluoroacetate enables sequence-specific competitive elution of Myc-tagged fusion proteins from anti-c-Myc antibody matrices at defined concentrations, in contrast to non-specific elution methods that release both the target protein and contaminating antibody chains. The recommended elution concentration for immunoaffinity columns is 400 μg/mL of the exact EQKLISEEDL sequence peptide . Standard acid-elution methods using 0.1 M glycine (pH 2.5–3.0) co-elute antibody light and heavy chains (approximately 25 kDa and 50 kDa, respectively) alongside the target protein, generating interfering bands in downstream SDS-PAGE and western blot analysis . Competitive elution with c-Myc peptide produces eluates free of antibody chain contamination, eliminating the need for secondary purification steps and enabling direct analysis of the target fusion protein .

Affinity Purification Immunoprecipitation Epitope Tagging

Competitive Inhibition of Antibody Binding: Defined Stoichiometric Parameters for Assay Validation

c-Myc Peptide Trifluoroacetate serves as a validated competitor for confirming anti-c-Myc antibody binding specificity in western blotting and immunostaining applications. The recommended competitive inhibition condition employs a 10-fold molar excess of peptide over the optimized antibody concentration to achieve complete signal abrogation . This defined stoichiometric relationship enables quantitative assessment of antibody specificity, whereas non-sequence-matched blocking peptides or alternative tag peptides (e.g., FLAG peptide DYKDDDDK, HA peptide YPYDVPDYA) fail to compete for anti-c-Myc antibody binding sites [1]. Successful inhibition by c-Myc peptide confirms that the observed immunoreactivity is sequence-specific rather than arising from non-specific antibody interactions .

Immunoblotting Assay Validation Antibody Specificity

Molecular Weight and Counterion Mass Contribution: Accurate Molar Calculations for Quantitative Assays

c-Myc Peptide Trifluoroacetate exhibits a molecular weight of 1317.32 g/mol for the TFA salt form, which is 114 g/mol higher than the free base molecular weight of 1203.3 g/mol [1][2]. This differential arises from the trifluoroacetate counterion (CF3COO⁻, approximately 113 g/mol) that remains associated with the peptide following HPLC purification and lyophilization. The TFA counterion typically constitutes up to 20% of the total lyophilized product mass, with peptide content accounting for >80% of total weight [3]. Failure to account for this mass differential when preparing stock solutions results in an approximately 9.5% overestimation of active peptide concentration if the free base molecular weight is erroneously used for calculations [2].

Quantitative Biochemistry Molarity Calculations Peptide Analytics

c-Myc Peptide Trifluoroacetate: Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Immunoprecipitation with Antibody-Chain-Free Elution for Clean Western Blot Detection

c-Myc Peptide Trifluoroacetate is optimally employed for competitive elution of Myc-tagged fusion proteins from anti-c-Myc antibody matrices (e.g., 9E10 monoclonal antibody) at a recommended concentration of 400 μg/mL . This peptide-mediated elution yields target protein eluates free of antibody light chain (~25 kDa) and heavy chain (~50 kDa) contamination, unlike acid-elution methods that co-release these interfering bands . The scenario leverages the sequence-specific competitive displacement mechanism and high peptide purity (≥97% by HPLC) to ensure clean downstream western blot signals .

Antibody Specificity Validation via Stoichiometric Competition Assays

For validating the specificity of anti-c-Myc antibodies in western blotting or immunostaining applications, c-Myc Peptide Trifluoroacetate is used at a 10-fold molar excess over the optimized antibody concentration to achieve complete signal abrogation . This defined stoichiometric relationship enables quantitative confirmation that observed immunoreactivity is sequence-specific to the EQKLISEEDL epitope, distinguishing it from non-specific antibody binding or cross-reactivity with heterologous tag sequences (e.g., FLAG or HA peptides) . The high aqueous solubility (50 mg/mL, 37.96 mM) facilitates accurate stock solution preparation for precise molar excess calculations .

Long-Term Reagent Stock Management for Multi-Year Longitudinal Studies

The lyophilized TFA salt form of c-Myc Peptide Trifluoroacetate is optimally suited for research programs requiring consistent reagent availability over extended periods. When stored desiccated at -20°C, the lyophilized powder remains stable for 2–3 years , providing a 24–36× longer shelf-life compared to reconstituted solutions (stable for 1 month at -20°C) . This stability profile, attributable to the TFA counterion formulation, reduces procurement frequency and minimizes lot-to-lot variability, making it ideal for longitudinal studies and multi-institutional collaborative projects where reagent consistency is paramount .

Quantitative Fluorescence Polarization Assays for Myc-Tagged Protein Detection

c-Myc Peptide Trifluoroacetate serves as the unlabeled competitor in fluorescence polarization (FP) assays designed to quantify c-Myc-tagged recombinant proteins in crude cell extracts. In this competitive binding format, fluorescein-labeled c-Myc peptide and the target c-Myc-tagged protein compete for binding to anti-c-Myc antibody Fab fragments . The defined molecular weight (1317.32 g/mol for TFA salt) and high purity (>98% by HPLC) enable accurate calibration curve construction and precise quantification of Myc-tagged protein concentrations . This application scenario is particularly valuable for monitoring recombinant protein expression levels in high-throughput screening contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-Myc Peptide Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.